molecular formula C3H6O4 B14435124 Propaneperoxoic acid, 2-hydroxy- CAS No. 75033-25-9

Propaneperoxoic acid, 2-hydroxy-

Cat. No.: B14435124
CAS No.: 75033-25-9
M. Wt: 106.08 g/mol
InChI Key: LLWVBKQQPPRNEX-UHFFFAOYSA-N
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Description

Propaneperoxoic acid, 2-hydroxy- (CAS: 4212-43-5), is a peroxycarboxylic acid characterized by a hydroxyl (-OH) group at the second carbon of the propane backbone and a peroxy (-O-O-) functional group. This structure confers unique reactivity, including strong oxidizing properties and thermal instability, which contribute to its explosive nature under certain conditions .

Properties

CAS No.

75033-25-9

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

IUPAC Name

2-hydroxypropaneperoxoic acid

InChI

InChI=1S/C3H6O4/c1-2(4)3(5)7-6/h2,4,6H,1H3

InChI Key

LLWVBKQQPPRNEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propaneperoxoic acid, 2-hydroxy-, can be synthesized through the reaction of lactic acid with hydrogen peroxide. This reaction typically occurs under acidic conditions to facilitate the formation of the peroxycarboxylic acid . The equilibrium reaction can be represented as follows:

Lactic Acid+Hydrogen PeroxidePropaneperoxoic Acid, 2-hydroxy-+Water\text{Lactic Acid} + \text{Hydrogen Peroxide} \leftrightarrow \text{Propaneperoxoic Acid, 2-hydroxy-} + \text{Water} Lactic Acid+Hydrogen Peroxide↔Propaneperoxoic Acid, 2-hydroxy-+Water

Industrial Production Methods

Industrial production of propaneperoxoic acid, 2-hydroxy-, involves the continuous mixing of lactic acid and hydrogen peroxide in a controlled environment. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or crystallization processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propaneperoxoic acid, 2-hydroxy-, primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups .

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and other peroxy acids. These reactions typically occur under acidic conditions.

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the peroxy group.

Major Products Formed

The major products formed from the oxidation reactions of propaneperoxoic acid, 2-hydroxy-, include various oxidized organic compounds. Substitution reactions can yield halogenated or other substituted carboxylic acids .

Mechanism of Action

The mechanism of action of propaneperoxoic acid, 2-hydroxy-, involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various biomolecules, leading to cellular damage or death. The molecular targets include nucleic acids, proteins, and lipids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propionic Acid (CH₃CH₂COOH)

  • Functional Groups : Carboxylic acid (-COOH).
  • Boiling Point : 141 °C .
  • Key Properties : Higher boiling point than propaneperoxoic acid (120 °C) despite lower molecular weight, attributed to stronger hydrogen bonding via the carboxylic acid group .
  • Safety: Non-explosive but corrosive; requires standard acid-handling precautions (e.g., gloves, eye protection) .

Propanoic Acid, 2-Hydroxy-2-Methyl- (CAS: 594-61-6)

  • Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH).
  • Boiling Point : 357.20 K (84.05 °C) at 0.10 kPa .
  • Key Properties : The hydroxyl and methyl groups reduce volatility compared to propaneperoxoic acid. It lacks the peroxy group, making it less reactive but more thermally stable.
  • Applications : Used in polymer synthesis and as a chemical intermediate .

2-(2,4-Dichlorophenoxy) Propionic Acid

  • Functional Groups : Chlorinated aromatic ether and carboxylic acid.
  • Hazards : Highly toxic; requires stringent controls (e.g., enclosed processes, ventilation) to prevent skin/eye exposure .
  • Safety Contrast : Unlike propaneperoxoic acid, this compound poses chronic toxicity risks rather than acute explosivity .

Propaneperoxoic Acid Esters (e.g., 2,2-Dimethyl-, 1,1,3,3-Tetramethylbutyl Ester)

  • Functional Groups : Peroxy and ester groups.
  • Key Contrast : Esters exhibit moderated reactivity compared to the parent peroxy acid but still require specialized handling .

Data Table: Comparative Properties

Compound Functional Groups Boiling Point (°C) Molecular Weight (g/mol) Key Hazards
Propaneperoxoic acid, 2-hydroxy- -O-O-, -OH 120 (explosive) ~106 (estimated) Explosive, oxidizing agent
Propionic acid -COOH 141 74.08 Corrosive
2-Hydroxy-2-methylpropanoic acid -COOH, -OH, -CH₃ 84.05 (at 0.1 kPa) 118.09 Irritant
2-(2,4-Dichlorophenoxy) propionic acid -Cl, ether, -COOH Not reported 235.05 Toxic, requires PPE

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